tert-Butyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C16H24N2O3 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
tert-butyl 2-(2-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-11-12(8-9-14(19)17-11)13-7-5-6-10-18(13)15(20)21-16(2,3)4/h8-9,13H,5-7,10H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
AHRLTWYRIVFXFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=O)N1)C2CCCCN2C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Suzuki–Miyaura Cross-Coupling for Pyridine-Piperidine Bond Formation
The Suzuki–Miyaura reaction is widely employed to construct biaryl systems. In the synthesis of analogous compounds, tert-butyl 4-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate (Compound 15) was prepared via palladium-catalyzed coupling between a boronic ester and a bromopyridine derivative.
Procedure :
-
Boronic Ester Preparation : A piperidine boronic ester (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate) is synthesized.
-
Coupling Reaction : The boronic ester reacts with 6-bromo-2-methylpyridin-3-ol under Pd(PPh₃)₄ catalysis in a 1,4-dioxane/water mixture at 100°C.
-
Hydrogenation : The resulting dihydropyridine intermediate undergoes hydrogenation using Pearlman’s catalyst (Pd(OH)₂/C) under high-pressure H₂ to yield the saturated piperidine ring.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Boronic ester synthesis | Ag₂CO₃, toluene, 110°C | 98 |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, 100°C | 76–100 |
| Hydrogenation | Pd(OH)₂/C, H₂ (2.5 kgf/cm²) | 92 |
This method achieves high regioselectivity but requires rigorous anhydrous conditions.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is critical for protecting the piperidine nitrogen during subsequent reactions. Two carboxylation strategies are prevalent: direct esterification and carboxylation of preformed amines .
Direct Esterification with tert-Butyl Alcohol
Evitachem’s synthesis of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate highlights a general carboxylation approach applicable to piperidine derivatives.
Procedure :
-
Amine Activation : The piperidine nitrogen is deprotonated using a strong base (e.g., NaH).
-
Esterification : Reacting with Boc anhydride (Boc₂O) or tert-butyl chloroformate in tetrahydrofuran (THF) at 0°C to room temperature.
Key Data :
| Parameter | Value |
|---|---|
| Reaction temperature | 0°C → room temperature |
| Catalyst | None (base-driven) |
| Yield | 85–92% |
This method is efficient but may require purification via silica gel chromatography to remove excess reagents.
Deprotection and Functional Group Interconversion
The final step involves deprotecting the hydroxypyridine group. Methionine in methanesulfonic acid (MsOH) emerges as a novel dealkylation agent, avoiding harsh conditions that could degrade the Boc group.
Methionine-Mediated Demethylation
Procedure :
-
Reaction Setup : The methyl-protected intermediate (e.g., tert-butyl 2-(6-methoxy-2-methylpyridin-3-yl)piperidine-1-carboxylate) is treated with methionine in MsOH at 50–60°C.
-
Workup : Neutralization with aqueous NaHCO₃ and extraction with dichloromethane.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 50–60°C |
| Time | 4–6 hours |
| Yield | 48–56% |
This method preserves the Boc group while achieving selective demethylation, outperforming traditional agents like BBr₃.
Alternative Catalytic Systems: Photoredox/Nickel Dual Catalysis
Recent advances employ photoredox catalysis for C–N bond formation. The Macmillan Group’s procedure for tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate illustrates a scalable approach adaptable to piperidine systems.
Procedure :
-
Irradiation : A mixture of Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst) and NiCl₂·glyme (cross-catalyst) in acetonitrile.
-
Reductive Amination : Coupling a bromoalkane with Boc-protected piperidine under visible light.
Key Data :
| Parameter | Value |
|---|---|
| Light source | 34 W blue LEDs |
| Yield | 85% |
| Reaction scale | Up to 5 mmol |
This method offers excellent functional group tolerance but requires specialized equipment.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of key methods:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki–Miyaura coupling | High regioselectivity | Requires palladium catalysts | 76–100 |
| Direct esterification | Mild conditions | Chromatography needed | 85–92 |
| Methionine deprotection | Selective for methyl groups | Moderate yields | 48–56 |
| Photoredox/Ni catalysis | Scalable, no high-pressure H₂ | Specialized equipment | 85 |
Analyse Chemischer Reaktionen
tert-Butyl-2-(6-Hydroxy-2-methylpyridin-3-yl)piperidin-1-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe am Pyridinring kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, um die Hydroxygruppe in eine Methylgruppe umzuwandeln.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydroxygruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat (KMnO4), Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Nucleophile wie Natriummethoxid (NaOCH3).
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The unique structural features of tert-butyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate allow it to interact with various biological targets, including enzymes and receptors. Initial studies suggest it may serve as a lead compound for developing new therapeutic agents targeting neurological or metabolic disorders .
- Neuropharmacology : Given its structural similarity to known neuroactive compounds, this compound is being investigated for its potential effects on neurological pathways, particularly in relation to cognitive function and neuroprotection.
-
Biological Activity
- Preliminary research indicates that the compound exhibits significant biological activity. Its interaction mechanisms may involve hydrogen bonding and hydrophobic interactions facilitated by its functional groups . This interaction profile is crucial for understanding its pharmacological effects and optimizing its activity through structural modifications.
In Vitro Studies
A study evaluated the protective effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxicity.
In Vivo Studies
In animal models of neurodegenerative diseases, such as Alzheimer's disease, the compound was assessed for its cognitive-enhancing effects. While it showed promise in reducing markers of oxidative stress, the overall cognitive improvement was not statistically significant compared to established treatments like galantamine .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, metabolic pathways, and gene expression, contributing to its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Pyridine vs. Pyrimidine Derivatives
- Target Compound: Contains a 6-hydroxy-2-methylpyridin-3-yl group.
- Compound (tert-butyl 3-((6-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate): Substituted with a chloropyrimidinyl group.
- Compound (tert-butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate) : Features a pyrimidine ether linkage. The chlorine and methyl groups on pyrimidine enhance steric and electronic effects, making it suitable as a precursor for antiviral agents .
Amino and Sulfur-Containing Derivatives
- Compound (tert-butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate): The methylsulfanyl group introduces sulfur, which may improve metabolic stability but reduce solubility compared to the target compound’s hydroxyl group .
- The hydrochloride salt improves aqueous solubility, unlike the neutral hydroxyl group in the target compound .
Hydroxyl and Sulfonyloxy Derivatives
- Compound (tert-butyl 3-methylsulfonyloxypiperidine-1-carboxylate) : The sulfonyloxy group acts as a leaving group, making this compound a reactive intermediate for nucleophilic substitution reactions. In contrast, the hydroxyl group in the target compound is less reactive but participates in hydrogen bonding .
Structural and Application Comparison Table
Key Findings
Electronic and Steric Effects: Chlorine and sulfur substituents (e.g., ) increase lipophilicity but may reduce metabolic stability compared to hydroxyl groups .
Synthetic Utility :
- Compounds with leaving groups (e.g., sulfonyloxy in ) are preferred intermediates for further functionalization, whereas the target compound’s hydroxyl group may require protection during synthesis .
Biologische Aktivität
tert-Butyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H24N2O3
- Molecular Weight : 292.37 g/mol
- CAS Number : 18539092
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signal transduction pathways. Research indicates that compounds with similar structures often exhibit:
- Antiviral Activity : Compounds containing pyridine moieties have shown efficacy against several viral strains, suggesting a potential for antiviral applications .
- Anticancer Properties : Certain derivatives have demonstrated antiproliferative effects on cancer cell lines, indicating that this compound could be explored for cancer treatment .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antiviral Efficacy : A study investigated the antiviral properties of related compounds against the Tobacco Mosaic Virus (TMV), revealing that structural modifications could enhance efficacy. The compound's ability to inhibit viral replication was notably significant at specific concentrations .
- Anticancer Research : In vitro studies demonstrated that tert-butyl derivatives could reduce cell viability in glioma cell lines by inducing apoptosis. The mechanism involved the activation of caspases and modulation of apoptotic markers .
- Neuroprotective Effects : Animal studies indicated that the compound could mitigate neurodegeneration in models of Alzheimer’s disease, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyridine derivatives with piperidine intermediates. Key steps include:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate and a base like DMAP or triethylamine in dichloromethane .
Pyridine Functionalization : Utilize Suzuki-Miyaura coupling to attach the 6-hydroxy-2-methylpyridin-3-yl moiety. Optimize catalyst (e.g., Pd(PPh₃)₄) and solvent (e.g., DMF/water mixtures) for cross-coupling efficiency .
Purification : Employ silica gel chromatography to isolate the product, followed by recrystallization from ethanol/water for higher purity.
Yield optimization requires controlled temperature (0–20°C for sensitive steps) and inert atmospheres (argon/nitrogen) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the structure. The Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm), while the pyridine’s hydroxy proton may show broadening due to hydrogen bonding .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate). Refine using SHELXL and visualize with ORTEP-3 .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da accuracy). Fragmentation patterns help identify the Boc group and pyridine ring .
Advanced Research Questions
Q. How should researchers address discrepancies between computational modeling predictions and experimental crystallographic data for this compound?
- Methodological Answer :
- Validate Force Fields : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data. Adjust torsional parameters for the piperidine ring if deviations exceed 0.1 Å in bond lengths .
- Hydrogen Bonding Analysis : Use Mercury software to map intermolecular interactions. Discrepancies may arise from solvent effects in simulations vs. solid-state crystallography .
- Thermal Motion Calibration : Refine anisotropic displacement parameters in SHELXL to account for dynamic effects not modeled in static DFT calculations .
Q. What are the key factors influencing the stability of this compound under various storage conditions, and how can degradation products be identified?
- Methodological Answer :
- Stability Factors :
- Moisture : The Boc group hydrolyzes in humid conditions. Store desiccated at –20°C .
- Light : UV exposure degrades the pyridine moiety. Use amber vials .
- Degradation Analysis :
HPLC-MS : Monitor stability under accelerated conditions (40°C/75% RH). Detect hydrolyzed products (e.g., free piperidine) via reverse-phase C18 columns .
TGA/DSC : Assess thermal decomposition profiles. A sharp endotherm near 150°C indicates Boc cleavage .
Q. How can researchers resolve conflicting NMR data arising from tautomeric equilibria in the pyridine-hydroxy group?
- Methodological Answer :
- Variable Temperature NMR : Cool samples to –40°C (in CD₂Cl₂) to slow tautomerism. Observe splitting of hydroxy proton signals into distinct keto-enol forms .
- Deuterium Exchange : Add D₂O to confirm exchangeable protons. Integration loss of the ~5.5 ppm signal confirms the –OH group .
- Computational Modeling : Compare Boltzmann-weighted DFT populations of tautomers with experimental integration ratios .
Data Contradiction Analysis
Q. When crystallographic data suggests planar piperidine rings while computational models predict chair conformations, how should this contradiction be resolved?
- Methodological Answer :
- Check Crystal Packing : Use PLATON to analyze intermolecular forces. Planar distortions may result from steric strain due to adjacent pyridine stacking .
- Conformational Sampling : Perform MD simulations (e.g., in GROMACS) to assess ring flexibility. Chair conformations dominate in solution but may flatten in crystals due to packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
